

Adjusting chromic acid concentration for specific applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium chromate (H_2CrO_4)

Cat. No.: B15473665

[Get Quote](#)

Technical Support Center: Chromic Acid Plating

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromic acid plating processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in chromic acid concentration between decorative and hard chrome plating?

A1: Hard chrome plating typically utilizes a higher concentration of chromic acid compared to decorative plating. This higher concentration contributes to a faster plating rate and a harder deposit, which are critical for functional applications requiring wear resistance.

Q2: How does the chromic acid to sulfate ratio impact the plating process?

A2: The ratio of chromic acid to sulfate is a critical parameter in chrome plating. For functional chromium plating, a common ratio is between 75:1 to 100:1.^[1] In mixed-catalyst baths, this ratio can be in the range of 100:1 to 200:1.^[1] An incorrect ratio can lead to various defects, including dull deposits, roughness, and reduced hardness.^[1]

Q3: What are the initial signs of an imbalanced chromic acid bath?

A3: Initial indicators of an imbalanced bath can include a change in the color of the solution, a noticeable decrease in the plating rate, or the appearance of plating defects such as burning (dark, rough deposits) in high-current-density areas or poor coverage in low-current-density areas.

Q4: Can I use the same chromic acid solution for both decorative and functional plating?

A4: While the same basic chemistry is used, optimal results for decorative and functional chrome plating are achieved with different chemistries and operating conditions.^[2] Functional plating requires chemistries and techniques that prioritize plating speed and deposit characteristics like hardness and wear resistance.^[2]

Troubleshooting Guide

Issue	Potential Causes	Recommended Actions
Poor Adhesion	<ul style="list-style-type: none">- Improper cleaning of the substrate.[3][4]- Inadequate surface activation.[4]- Incorrect temperature during the plating process.[4]	<ul style="list-style-type: none">- Ensure thorough cleaning to remove all oils, greases, and oxides.[3][4]- Implement appropriate etching or activation steps for the specific substrate.- Verify and adjust the bath temperature to the recommended range.
Pitting	<ul style="list-style-type: none">- Presence of organic contamination or suspended solids in the bath.[3][4]- High concentration of fume suppressants.[1][3]- Defects in the base metal.[3]	<ul style="list-style-type: none">- Filter the plating solution to remove particulate matter.- Carbon treat the bath to remove organic impurities.- Evaluate the quality of the substrate before plating.
Burning (Dark, rough deposits)	<ul style="list-style-type: none">- Excessive current density.[1][5]- Low chromic acid concentration.[1]- High sulfate concentration (low ratio).[5]	<ul style="list-style-type: none">- Reduce the current density to within the recommended operating range.- Analyze and adjust the chromic acid concentration.- Analyze the sulfate concentration and adjust to achieve the correct ratio.
Dull or Milky Deposits	<ul style="list-style-type: none">- Unbalanced current density and bath temperature.[6]- Low chromic acid concentration.[1]- High concentration of metallic impurities (e.g., iron, copper).[1]	<ul style="list-style-type: none">- Check and adjust the rectifier settings and bath temperature.- Analyze and increase the chromic acid concentration as needed.- Perform dummy plating at a low current density to remove metallic impurities.

Poor or Partial Coverage	- Low chromic acid concentration. ^[5] ^[7] - High sulfate concentration (low ratio). ^[5] - Passive nickel underlayer. ^[5]	- Increase the chromic acid concentration to improve solution conductivity. ^[7] - Adjust the sulfate concentration to achieve the optimal ratio. - Ensure proper activation of the nickel layer before chrome plating.
--------------------------	--	---

Quantitative Data Summary

The following table summarizes typical chromic acid concentrations and key operating parameters for different chrome plating applications.

Parameter	Decorative Chrome Plating	Hard Chrome Plating (Functional)
Chromic Acid (CrO ₃) Concentration	150 - 263 g/L (20 - 35 oz/gal) ^[8]	195 - 300 g/L (24 - 48 oz/gal) ^[1]
Chromic Acid to Sulfate Ratio	80:1 - 200:1 ^[8]	75:1 - 100:1 (conventional) ^[1]
Operating Temperature	35 - 45 °C (95 - 115 °F) ^[9] ^[10]	50 - 65 °C (120 - 150 °F) ^[9] ^[10]
Cathode Current Density	Varies based on specific bath chemistry	23 - 100 A/dm ² (1.5 - 6.5 A/in ²) ^[1]

Experimental Protocols

Protocol 1: Determination of Chromic Acid Concentration by Titration

This protocol outlines a standard method for determining the concentration of chromic acid in a plating bath.

Materials:

- Sample of the chrome plating bath

- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (0.1 N)
- Potassium iodide (KI)
- Concentrated hydrochloric acid (HCl)
- Starch indicator solution
- Deionized water
- Burette, pipette, Erlenmeyer flask

Procedure:

- Pipette a 10 mL sample of the chrome plating bath into a 250 mL Erlenmeyer flask.
- Add 100 mL of deionized water to the flask.
- Carefully add 2 grams of potassium iodide and 5 mL of concentrated hydrochloric acid. Swirl to dissolve.
- Titrate the solution with the standardized 0.1 N sodium thiosulfate solution until the solution turns a yellowish-green color.
- Add 2-3 mL of starch indicator solution. The solution will turn a dark blue-black color.
- Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate used.
- Calculate the chromic acid concentration using the appropriate formula.

Protocol 2: Adjustment of Chromic Acid Concentration

This protocol provides a general guideline for adjusting the chromic acid concentration in a plating bath.

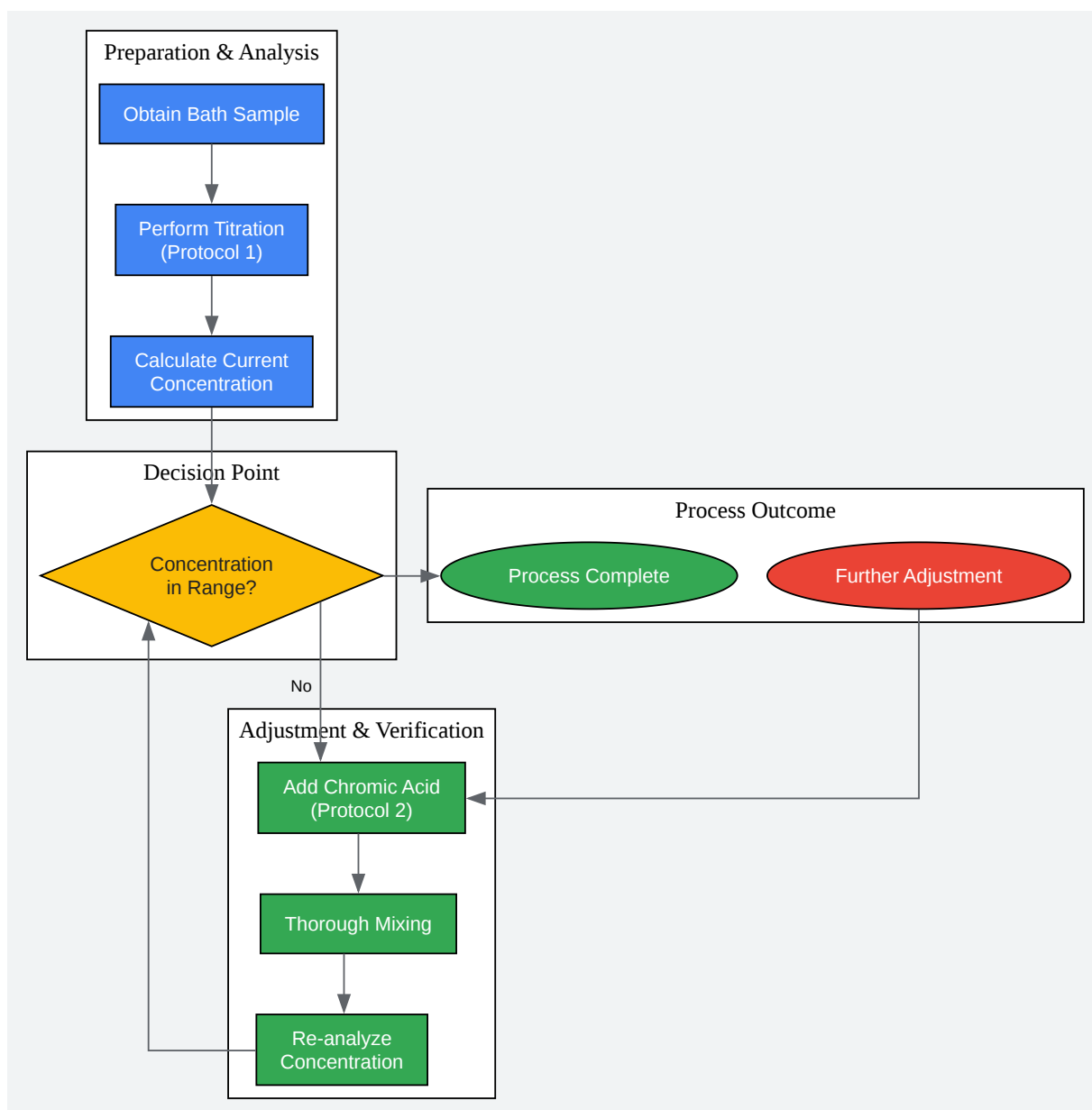
Materials:

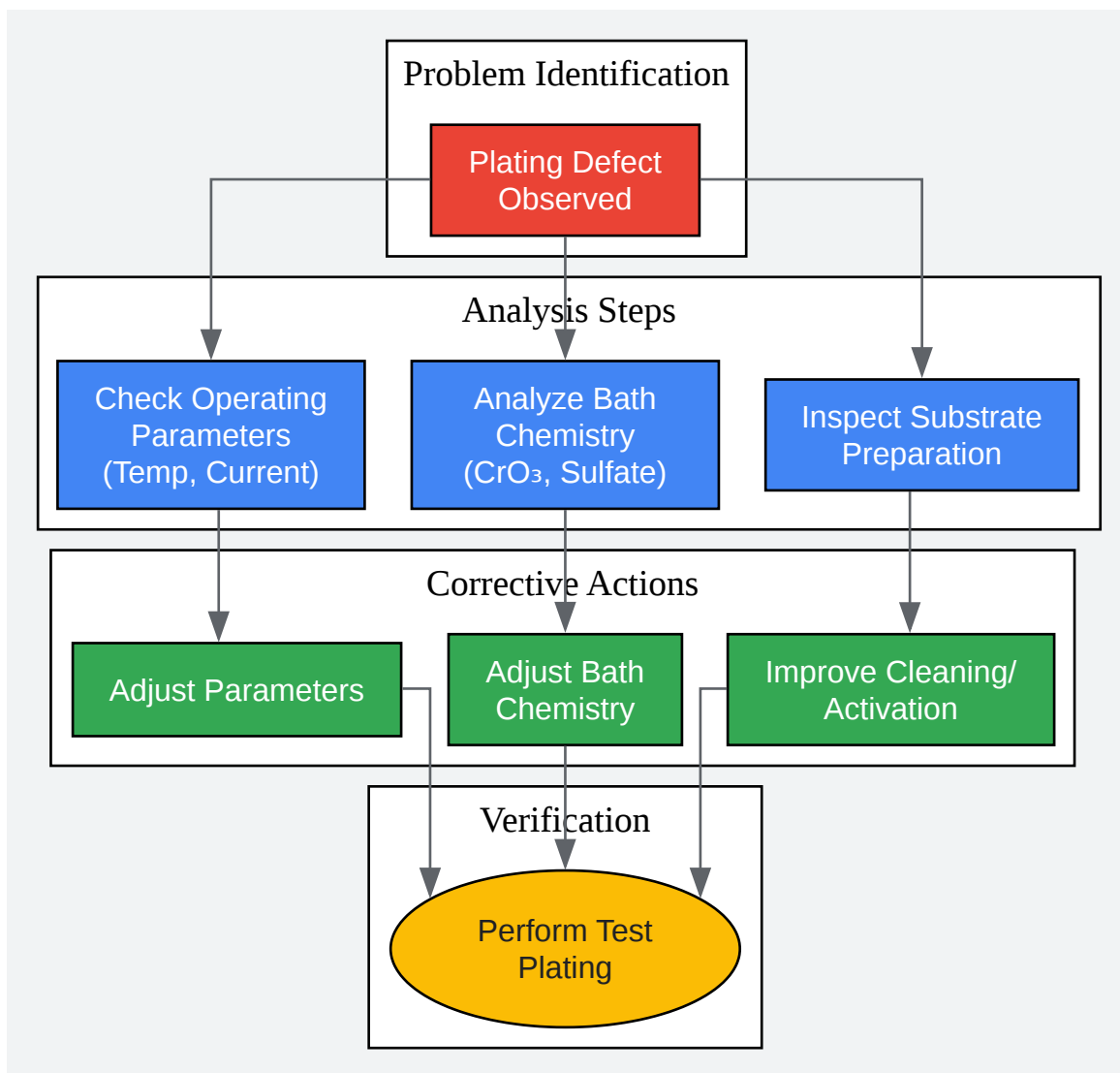
- Chromic acid (flake or liquid)
- Plating bath
- Mixing equipment
- Personal Protective Equipment (PPE)

Procedure:

- Analyze the current chromic acid concentration of the bath using the titration method described in Protocol 1.
- Calculate the amount of chromic acid needed to reach the desired concentration.
- Caution: Always wear appropriate PPE, including acid-resistant gloves, goggles, and a lab coat, when handling chromic acid.
- Slowly and carefully add the calculated amount of chromic acid to the plating bath while ensuring continuous agitation to promote dissolution and prevent localized high concentrations.
- Allow the bath to mix thoroughly for at least 30 minutes.
- Re-analyze the chromic acid concentration to confirm that the target concentration has been achieved.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sterc.org [sterc.org]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Most Common Chrome Plating Problems | Hard Chrome Specialists [hcsplating.com]

- 4. Common Issues In Hard Chrome Plating And How To Fix Them – DVS Enterprises [dvsenterprises.co.in]
- 5. nmfrc.org [nmfrc.org]
- 6. Common Hard Chrome Plating Problems | CCA Hardchrome [ccahardchrome.com.au]
- 7. nmfrc.org [nmfrc.org]
- 8. Decorative chromium electroplating [SubsTech] [substech.com]
- 9. newmoa.org [newmoa.org]
- 10. Chrome plating - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Adjusting chromic acid concentration for specific applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15473665#adjusting-chromic-acid-concentration-for-specific-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com